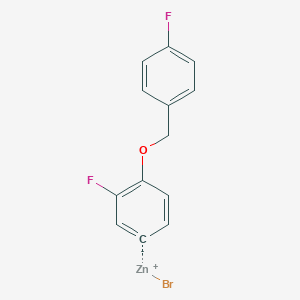
4-(4'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution of the organozinc compound in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The compound is then packaged in appropriate containers to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound.
Reaction conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products Formed
The major products formed from reactions involving 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide has several scientific research applications, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds.
Material science: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Chemical biology: Applied in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
4-Fluorobenzylmagnesium chloride: A related Grignard reagent used in similar types of reactions.
Uniqueness
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its specific reactivity profile and the presence of both fluorine and benzyloxy substituents, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-[(4-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
FFADNUWZMZIJGP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)OCC2=CC=C(C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















